N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-14-10-13(5-6-16(14)25-17(20)22)26(23,24)19-8-7-15(21)11-3-2-4-12(18)9-11/h2-6,9-10,15,19,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVUXFHWCBVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(C3=CC(=CC=C3)Cl)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets. These include various enzymes, receptors, and ion channels, contributing to their broad spectrum of biological activities.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds with key residues in the target proteins. This interaction can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections. The downstream effects of these interactions can vary widely, depending on the specific target and the biological context.
Pharmacokinetics
Oxazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties. These properties can be influenced by various factors, including the compound’s chemical structure and the presence of functional groups.
Result of Action
Oxazole derivatives are known to exert a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. These effects are typically the result of the compound’s interaction with its targets and the subsequent impact on biochemical pathways.
Biological Activity
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound with potential therapeutic applications. Its structure features a sulfonamide group, a chlorinated phenyl moiety, and a dihydrobenzo[d]oxazole framework, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
| Molecular Formula | C₁₂H₁₆ClN₃O₃S |
| Molecular Weight | 257.71 g/mol |
| SMILES | COCC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorinated phenyl group may engage in hydrophobic interactions with protein binding sites, while the hydroxypropyl chain can form hydrogen bonds. This dual interaction profile suggests potential modulation of enzyme activity or receptor function.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. The sulfonamide group is known for its antibacterial properties, particularly against gram-positive bacteria. Studies on related compounds have shown inhibition of bacterial growth through interference with folate synthesis pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis via the activation of caspase pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase and certain proteases. Inhibitory assays could provide insights into its potential as a therapeutic agent in conditions requiring enzyme modulation.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives found that modifications to the phenyl group significantly enhanced activity against Staphylococcus aureus. This suggests a structure-activity relationship that could be explored for optimizing N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide.
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with similar scaffolds induced significant cell death at low micromolar concentrations, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Benzo[d]oxazole/Benzothiazole Derivatives
Key Compounds :
- N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): Shares a chlorophenyl group but replaces the benzo[d]oxazole with a benzothiazole. Sulfur in benzothiazole may reduce electron density compared to oxygen in oxazole, altering binding affinity in enzyme inhibition .
- N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (BG14864) (): Features a hydroxypropyl-chlorophenyl chain and sulfonamide group but replaces the oxazole with an imidazolidine ring.
Structural Comparison Table :
| Compound | Core Structure | Chlorophenyl Position | Sulfonamide Position | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Benzo[d]oxazole | 3-position | 5-position | ~409.8* |
| N-(Benzothiazole-2-yl)-3-(3-CP)propanamide | Benzothiazole | 3-position | Absent | ~350.8† |
| BG14864 | Imidazolidine | 3-position | Methanesulfonyl | 375.8 |
*Estimated based on molecular formula C₁₇H₁₇ClN₂O₅S.
†Estimated based on molecular formula C₁₆H₁₃ClN₂OS.
Sulfonamide-Containing Compounds
Key Compounds :
- 3-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide (): Contains a sulfonamide group linked to a triazole ring. The fluorine substituent may enhance metabolic stability, while the triazole introduces additional hydrogen-bonding sites.
- 2-Methanesulfonyl-N-methylaniline (): A simpler sulfonamide derivative without heterocyclic components. Its lower molecular weight (185.2 g/mol) suggests reduced target specificity compared to the bulkier target compound .
Functional Group Impact :
Hydroxypropyl-Linked Chlorophenyl Analogues
Key Compound :
- BG14864 (): Shares the 3-(3-chlorophenyl)-3-hydroxypropyl chain but substitutes the oxazole with an imidazolidine-carboxamide. The hydroxypropyl group’s stereochemistry may influence binding orientation in chiral environments. The target compound’s oxazole ring likely offers greater metabolic stability due to reduced ring strain compared to imidazolidine .
Physicochemical Comparison :
| Property | Target Compound | BG14864 |
|---|---|---|
| LogP* | ~2.1 (estimated) | ~1.8 |
| Hydrogen Bond Donors | 3 | 4 |
| Rotatable Bonds | 6 | 7 |
*Estimated using fragment-based methods.
Research Implications
- Bioactivity : The target compound’s benzo[d]oxazole core may offer superior enzyme inhibition compared to benzothiazole derivatives () due to oxygen’s electronegativity .
- Solubility vs. Lipophilicity: The sulfonamide group improves aqueous solubility relative to non-sulfonamide analogues (e.g., ), while the chlorophenyl group maintains lipophilicity for membrane penetration .
- Synthetic Accessibility : The hydroxypropyl linker and oxazole ring in the target compound may pose synthetic challenges compared to simpler structures like BG14864 .
Notes
- Direct bioactivity data (e.g., IC₅₀ values) are unavailable in the provided evidence; comparisons are structural and physicochemical.
- Fluorine substitution (as in ) is absent in the target compound, which may affect metabolic pathways and target selectivity.
Q & A
Q. Yield optimization strategies :
- Monitor reaction kinetics using HPLC to identify bottlenecks (e.g., incomplete cyclization) .
- Optimize solvent polarity (e.g., DMF for sulfonamide coupling) and temperature (60–80°C for cyclization) .
- Typical yields for analogous compounds range from 45% to 65% after purification .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Analytical workflow :
Purity assessment :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Structural confirmation :
- 1H-NMR (DMSO-d6): Key signals include:
- δ 7.8–8.2 ppm (aromatic protons from benzoxazole)
- δ 4.1–4.3 ppm (methylene groups adjacent to sulfonamide)
- δ 1.2–1.5 ppm (methyl group on benzoxazole) .
- IR : Confirm sulfonamide (S=O stretch at 1275–1300 cm⁻¹) and benzoxazole (C=N stretch at 1649 cm⁻¹) .
Advanced: What experimental designs are suitable for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?
Answer:
Stepwise methodology :
Target selection : Prioritize targets based on structural analogs. For example, sulfonamide derivatives often inhibit carbonic anhydrase or kinases .
In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis for esterase activity) with IC50 determination .
- Binding studies : Perform surface plasmon resonance (SPR) to measure association/dissociation kinetics .
Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .
Data analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) and validate with triplicate experiments .
Q. Example findings :
- For a related benzoxazole sulfonamide, IC50 values ranged from 0.8–2.3 µM against kinase targets .
Advanced: How can crystallographic data resolve ambiguities in the compound's stereochemistry or conformation?
Answer:
Crystallographic workflow :
Crystal growth : Use vapor diffusion with a solvent system of dichloromethane/methanol (1:1) .
Data collection : Employ a synchrotron source (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets .
Structure refinement : Software like SHELXL or OLEX2 can model hydrogen bonding and torsional angles.
Q. Key parameters :
- Hydrogen bonding : The sulfonamide group often forms H-bonds with water or protein residues (e.g., distance: 2.7–3.1 Å) .
- Torsional angles : The 3-hydroxypropyl chain may adopt a gauche conformation (θ = 60–70°) .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Root-cause analysis :
Assay variability : Compare protocols for differences in:
- Buffer pH (e.g., 7.4 vs. 6.5 alters ionization of the sulfonamide group) .
- Cell lines (e.g., HEK293 vs. HeLa may express varying target levels) .
Compound stability : Perform accelerated stability studies (40°C/75% RH for 14 days) to check degradation products via LC-MS .
Statistical validation : Apply ANOVA to assess inter-laboratory variability .
Case study : A related compound showed IC50 discrepancies (1.2 vs. 3.8 µM) due to differing ATP concentrations (10 µM vs. 1 mM) in kinase assays .
Advanced: What computational methods can predict the environmental fate or toxicity of this compound?
Answer:
In silico tools :
Environmental persistence : Use EPI Suite to estimate biodegradation (e.g., t½ >60 days suggests low biodegradability) .
Ecototoxicity : Apply TEST (Toxicity Estimation Software Tool) to predict LC50 for aquatic organisms .
ADMET profiling : SwissADME predicts blood-brain barrier permeability (e.g., low for sulfonamides due to high PSA >100 Ų) .
Q. Example output :
- Predicted logP = 3.5 (indicates moderate lipophilicity) .
- Bioconcentration factor (BCF) = 120 (moderate bioaccumulation risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
